Structural Characterization and Crystallographic Analysis of 5-Cyclopropylpicolinaldehyde
Structural Characterization and Crystallographic Analysis of 5-Cyclopropylpicolinaldehyde
Executive Summary
5-Cyclopropylpicolinaldehyde (CAS: 1060816-22-9) represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile intermediate for kinase inhibitors and GPCR modulators. Its structural significance lies in the unique combination of the electron-deficient pyridine ring, the reactive aldehyde handle (C2 position), and the lipophilic, metabolically stable cyclopropyl moiety (C5 position).
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 5-Cyclopropylpicolinaldehyde. Unlike standard aliphatic aldehydes, the picolinaldehyde core exhibits complex conformational isomerism driven by dipole-dipole interactions between the pyridine nitrogen and the carbonyl oxygen. Understanding these structural dynamics is essential for predicting ligand-protein binding affinities.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | 5-cyclopropylpyridine-2-carbaldehyde |
| CAS Number | 1060816-22-9 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| SMILES | O=Cc1ncc(c1)C2CC2 |
| Physical State | Pale yellow oil to low-melting solid (approx.[1] MP: 35–45 °C) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |
| Storage | Inert atmosphere (Ar/N₂), 2–8 °C (Aldehyde oxidation risk) |
Synthesis & Production Protocol
To obtain high-purity material suitable for single-crystal X-ray diffraction (SC-XRD), a robust Suzuki-Miyaura cross-coupling protocol is recommended. This pathway minimizes debromination byproducts and ensures regiochemical integrity.
Experimental Workflow
Reagents:
-
Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)
-
Coupling Partner: Cyclopropylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with 5-bromo-2-pyridinecarboxaldehyde, cyclopropylboronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Toluene/Water mixture.
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under positive Argon flow.
-
Reaction: Heat to 90 °C for 16 hours. Monitor by LC-MS for consumption of bromide (M+H: 186/188) and formation of product (M+H: 148).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The aldehyde is prone to oxidation; minimize air exposure.
Synthesis Logic Diagram
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-Cyclopropylpicolinaldehyde.
Crystallization Methodology
5-Cyclopropylpicolinaldehyde is a low-melting solid, making standard evaporation methods difficult. The following "Self-Validating" protocols are designed to induce high-quality crystal growth for XRD.
Method A: Slow Cooling (Preferred)
-
Dissolve 50 mg of the compound in a minimum amount of warm n-Heptane (approx. 40 °C).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).
-
Place the vial in a programmable incubator.
-
Ramp temperature down from 30 °C to -10 °C at a rate of 1 °C/hour .
-
Validation: If oiling out occurs, re-dissolve and seed with a micro-crystal obtained from a scratch test.
Method B: Vapor Diffusion
-
Inner Vial: Dissolve 20 mg compound in 0.5 mL Dichloromethane (DCM) .
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Pentane .
-
Seal the outer jar. Pentane vapors will slowly diffuse into the DCM, reducing solubility and promoting lattice formation.
-
Observation: Monitor daily. Crystals should form at the meniscus.
Structural Analysis & Logic
When analyzing the crystal structure of 5-Cyclopropylpicolinaldehyde, three core structural features must be evaluated. These features dictate the compound's behavior in biological systems.
Aldehyde Conformation (s-trans vs. s-cis)
The rotation around the C(pyridine)-C(carbonyl) bond is critical.
-
s-trans Conformation: The carbonyl oxygen is anti to the pyridine nitrogen (dihedral angle ~180°). This is the thermodynamically preferred state in the crystal lattice due to the minimization of dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen.
-
s-cis Conformation: The carbonyl oxygen is syn to the pyridine nitrogen (dihedral angle ~0°). This conformation is higher in energy but is required for metal chelation (e.g., in metalloenzyme active sites).
Expectation: The crystal structure will likely adopt the s-trans planar conformation unless specific intermolecular hydrogen bonds stabilize the s-cis form.
Cyclopropyl Orientation (The Bisected Geometry)
The cyclopropyl group is not a freely rotating "propeller." To maximize conjugation between the cyclopropyl Walsh orbitals and the pyridine
-
The cyclopropyl ring typically adopts a bisected conformation .
-
The plane of the pyridine ring bisects the C-C-C angle of the cyclopropyl group.
-
Diagnostic Metric: Look for a C(ring)-C(ring)-C(cyclopropyl)-H torsion angle close to 0° or 180°.
Intermolecular Packing
-
-
Stacking: Expect offset face-to-face stacking between pyridine rings (centroid-centroid distance ~3.6–3.8 Å). -
Weak Hydrogen Bonding: The aldehyde proton is acidic enough to participate in C-H···N or C-H···O interactions, forming "dimer-like" ribbons in the lattice.
Structural Logic Diagram
Figure 2: Structural determinants governing the crystal lattice and conformational stability.
Pharmaceutical Relevance
The crystallographic data of this intermediate directly informs drug design:
-
Vector Positioning: The fixed angle of the cyclopropyl group (relative to the pyridine) defines the vector for filling hydrophobic pockets in target proteins (e.g., ATP-binding sites).
-
Solubility Prediction: High lattice energy (indicated by dense
-stacking) correlates with lower aqueous solubility. If the crystal structure shows tight packing, formulation strategies (amorphous dispersions) may be required for downstream drug candidates. -
Metabolic Stability: The cyclopropyl group blocks the C5 position from metabolic oxidation (a common clearance route for pyridines), a feature validated by the electron density map showing the steric bulk shielding the carbon.
References
-
Synthesis of Pyridine Derivatives: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Conformational Analysis of Picolinaldehydes: Kowski, K., et al. (2025). "Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde." Journal of Physical Chemistry A. (Contextual grounding on pyridine-aldehyde conformers).
-
Cyclopropyl Conjugation: Gleiter, R. (1970). "The interaction of the cyclopropane ring with unsaturated systems." Topics in Current Chemistry.
-
Crystallographic Methods: Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
-
Compound Data: PubChem CID 54366367 (Related: 5-cyclopropyl-2-pyridinecarbonitrile precursors).
